molecular formula C19H21ClO5 B11161683 tert-butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

tert-butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11161683
M. Wt: 364.8 g/mol
InChI Key: YPBLZRQLASXNOE-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the tert-butyl group and the chromene moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the chloro group: Chlorination reactions are employed to introduce the chloro substituent at the desired position on the chromene ring.

    Attachment of the tert-butyl group: This step involves the use of tert-butylating agents under specific reaction conditions to attach the tert-butyl group to the chromene core.

    Formation of the acetate ester: The final step involves esterification reactions to form the acetate ester, completing the synthesis of the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to reduce the chromene core or other functional groups present in the molecule.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Ester hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The chromene core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE can be compared with other similar compounds, such as:

    Chromene derivatives: Compounds with similar chromene cores but different substituents, which may exhibit different reactivity and biological activity.

    Tert-butyl esters: Compounds with the tert-butyl ester functional group but different core structures, which may have different chemical properties and applications.

    Chloro-substituted compounds: Compounds with chloro substituents at different positions, affecting their reactivity and interactions with biological molecules.

The uniqueness of TERT-BUTYL 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H21ClO5

Molecular Weight

364.8 g/mol

IUPAC Name

tert-butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C19H21ClO5/c1-19(2,3)25-17(21)10-23-16-9-15-13(8-14(16)20)11-6-4-5-7-12(11)18(22)24-15/h8-9H,4-7,10H2,1-3H3

InChI Key

YPBLZRQLASXNOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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